molecular formula C10H12O4 B1246759 Diplopyrone

Diplopyrone

Cat. No. B1246759
M. Wt: 196.2 g/mol
InChI Key: YMKWNRDVGOVSHY-JUGFDQIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diplopyrone is a natural product found in Diplodia mutila with data available.

Scientific Research Applications

Phytotoxic Properties

Diplopyrone, a tetrahydropyranpyran-2-one, was identified as a phytotoxin produced by Diplodia mutila, a fungus pathogen of cork oak. It induces necrosis and wilting in cork oak and causes brown discoloration in nonhost plants like tomatoes (Evidente et al., 2003).

Synthetic Analogs and Biological Evaluation

The synthesis of diplopyrone analogs has been explored for potential biological applications. One study developed a carbohydrate-based synthesis of diplopyrone enantiomer and its analogs, revealing potent antibacterial activity against bacterial pathogens in catfish and phytotoxic activity against duckweed (Lazzara et al., 2018).

Stereochemical Analysis

Research has been conducted to determine the absolute configuration of diplopyrone using chiroptical properties and nonempirical methods. This understanding is crucial for developing synthetic methods and understanding biological activity (Giorgio et al., 2005).

Asymmetric Total Synthesis

The asymmetric total synthesis of diplopyrone has been achieved, providing a pathway for further research into its potential applications and facilitating detailed study of its properties (Maity et al., 2017).

Structural Revision via Quantum NMR Calculations

A structural revision of natural diplopyrone was accomplished using quantum NMR calculations, highlighting the importance of accurate structural determination in the study of natural products (Sarotti, 2020).

Exploration of Related Compounds

Other compounds related to diplopyrone, such as diplobifuranylones, have been isolated and characterized, expanding the understanding of this class of compounds (Evidente et al., 2006).

Additional Metabolites and Their Activities

Further studies have isolated new metabolites from Diplodia corticola, including variants of diplopyrone, and evaluated their phytotoxic and antibacterial activities (Masi et al., 2016).

properties

Product Name

Diplopyrone

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

6-[(1S)-1-hydroxyethyl]-6,8a-dihydro-4aH-pyrano[3,2-b]pyran-2-one

InChI

InChI=1S/C10H12O4/c1-6(11)7-2-3-9-8(13-7)4-5-10(12)14-9/h2-9,11H,1H3/t6-,7?,8?,9?/m0/s1

InChI Key

YMKWNRDVGOVSHY-JUGFDQIVSA-N

Isomeric SMILES

C[C@@H](C1C=CC2C(O1)C=CC(=O)O2)O

SMILES

CC(C1C=CC2C(O1)C=CC(=O)O2)O

Canonical SMILES

CC(C1C=CC2C(O1)C=CC(=O)O2)O

synonyms

diplopyrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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